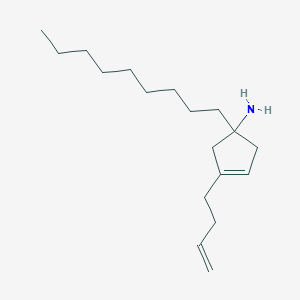
3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine is an organic compound with a complex structure that includes a cyclopentene ring, a nonyl chain, and a butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a cyclopentene derivative with a nonyl halide under basic conditions to form the nonylcyclopentene intermediate. This intermediate is then reacted with a butenylamine derivative under catalytic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines.
Aplicaciones Científicas De Investigación
3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, but-3-en-1-yl nonyl ester
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
3-(But-3-en-1-yl)-1-nonylcyclopent-3-enamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H33N |
|---|---|
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
3-but-3-enyl-1-nonylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C18H33N/c1-3-5-7-8-9-10-11-14-18(19)15-13-17(16-18)12-6-4-2/h4,13H,2-3,5-12,14-16,19H2,1H3 |
Clave InChI |
PPCLKDLUUXAOAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(CC=C(C1)CCC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


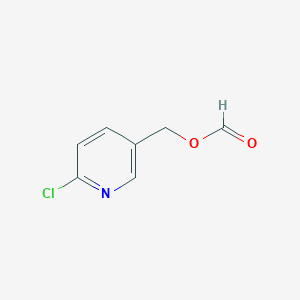

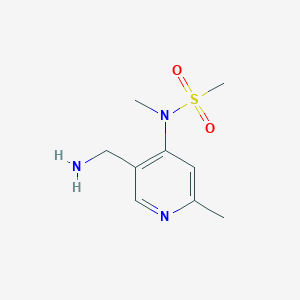
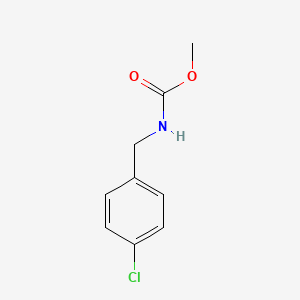
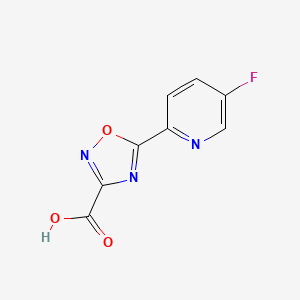



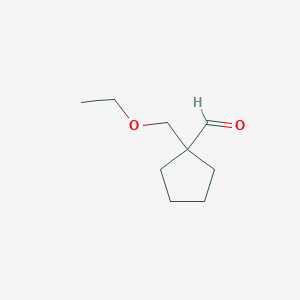

![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

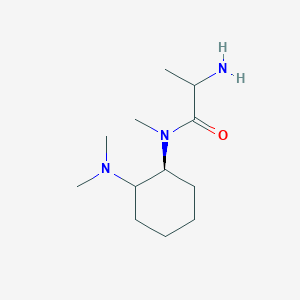
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
